Carboxymethyl-dodecyl-dimethylazanium

Catalog No.
S1891675
CAS No.
66455-29-6
M.F
C16H34NO2+
M. Wt
272.45 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Carboxymethyl-dodecyl-dimethylazanium

CAS Number

66455-29-6

Product Name

Carboxymethyl-dodecyl-dimethylazanium

IUPAC Name

carboxymethyl-dodecyl-dimethylazanium

Molecular Formula

C16H34NO2+

Molecular Weight

272.45 g/mol

InChI

InChI=1S/C16H33NO2/c1-4-5-6-7-8-9-10-11-12-13-14-17(2,3)15-16(18)19/h4-15H2,1-3H3/p+1

InChI Key

DVEKCXOJTLDBFE-UHFFFAOYSA-O

SMILES

CCCCCCCCCCCC[N+](C)(C)CC(=O)O

Canonical SMILES

CCCCCCCCCCCC[N+](C)(C)CC(=O)O

Carboxymethyl-dodecyl-dimethylazanium is a zwitterionic surfactant belonging to the alkyl betaine family . Its chemical structure consists of a positively charged quaternary ammonium group and a negatively charged carboxylate group, connected by a dodecyl (12-carbon) alkyl chain . The molecular formula of this compound is C16H34NO2+, with a molecular weight of 272.45 g/mol .

The compound exists as a clear liquid at room temperature (25°C) and has a specific gravity of 1.03-1.06 at 20°C . It is highly soluble in water due to its zwitterionic nature, which allows it to interact with both polar and non-polar substances.

The mechanism of action of CMDDMA depends on the specific application. Here are some potential scenarios:

  • Antimicrobial activity: Cationic surfactants like CMDDMA can disrupt the cell membranes of microorganisms, leading to cell death. However, the specific effectiveness of CMDDMA against various microbes requires further investigation [].
  • Gene delivery: Cationic surfactants can interact with and condense DNA molecules, facilitating their delivery into cells for gene therapy applications. The suitability of CMDDMA for this purpose needs further research.

  • pH-dependent behavior: In alkaline solutions, it behaves like an anionic surfactant, while in acidic conditions, it exhibits cationic properties .
  • Complex formation: It can form complexes with anionic surfactants, such as sodium lauryl sulfate (SLS) or sodium lauryl ether sulfate (SLES) .
  • Hydrolysis: The compound is resistant to hydrolysis, which contributes to its stability in aqueous solutions.

Carboxymethyl-dodecyl-dimethylazanium exhibits several biological activities:

  • Antimicrobial properties: As a quaternary ammonium compound, it possesses some antimicrobial activity, although it is generally milder compared to other quaternary ammonium compounds .
  • Skin and eye irritation: It has a lower irritation potential compared to anionic surfactants, making it suitable for use in personal care products .
  • Biodegradability: The compound is readily biodegradable under aerobic conditions, which is an important environmental consideration .
  • Aquatic toxicity: It is classified as moderately toxic to aquatic organisms based on studies with freshwater invertebrates .

The synthesis of carboxymethyl-dodecyl-dimethylazanium involves a multi-step process:

  • Fatty alcohol derivation: The process begins with fatty alcohols derived from natural sources such as palm, palm kernel, or coconut oil .
  • Reductive amination: The fatty alcohols react with a secondary amine under reductive conditions to produce tertiary amines .
  • Quaternization: The tertiary amine intermediates react with sodium chloroacetate (SCA) to form the final alkyl betaine surfactant .

It's worth noting that the use of high-purity sodium chloroacetate is crucial to minimize the formation of dichloroacetic acid (DCA), a suspected carcinogen, as a byproduct .

Carboxymethyl-dodecyl-dimethylazanium finds applications in various industries:

  • Personal care products: It is used in shampoos, body washes, and facial cleansers due to its mildness and foam-enhancing properties .
  • Household cleaning products: The compound is utilized in various cleaning formulations for its detergency and foaming capabilities .
  • Industrial applications: It can be used in industrial cleaning processes and as an emulsifier in various formulations.
  • Textile industry: The compound may be used as a softener or antistatic agent in fabric treatments.

Carboxymethyl-dodecyl-dimethylazanium interacts with various substances:

Similar Compounds: Comparison and Uniqueness

Carboxymethyl-dodecyl-dimethylazanium belongs to a family of quaternary ammonium compounds. Some similar compounds include:

  • Benzalkonium compounds: These are cationic surfactants with a benzyl group attached to the quaternary nitrogen . Unlike carboxymethyl-dodecyl-dimethylazanium, they lack a carboxylate group and are not zwitterionic.
  • Didecyldimethylammonium chloride: This is another quaternary ammonium compound used as a disinfectant . It differs from carboxymethyl-dodecyl-dimethylazanium in its structure and lack of a carboxylate group.
  • Other alkyl betaines: Compounds with varying alkyl chain lengths, such as lauryl betaine and myristyl betaine, are structurally similar but differ in their carbon chain length .
  • Amine oxides: These are similar in structure but lack the carboxylate group, resulting in different chemical properties.

The uniqueness of carboxymethyl-dodecyl-dimethylazanium lies in its zwitterionic nature, which provides a balance between its cationic and anionic properties. This characteristic allows it to function effectively across a wide pH range and interact favorably with both anionic and cationic species in solution . Its mildness and compatibility with other surfactants make it particularly valuable in personal care formulations.

XLogP3

5.5

GHS Hazard Statements

Aggregated GHS information provided by 244 companies from 13 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (40.57%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (59.43%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (47.54%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (46.31%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (27.46%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H400 (15.16%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H412 (40.98%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Corrosive;Irritant;Environmental Hazard

Other CAS

66455-29-6

Dates

Modify: 2024-04-15

Explore Compound Types